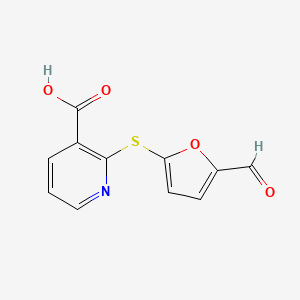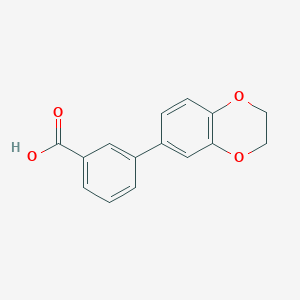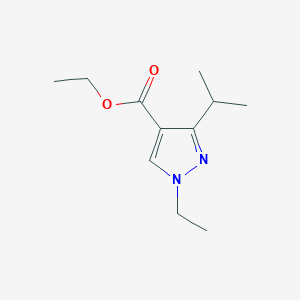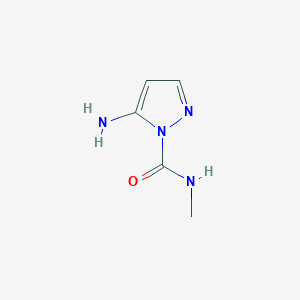
5-amino-N-methyl-1H-pyrazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-N-methyl-1H-pyrazole-1-carboxamide is a heterocyclic compound featuring a pyrazole ring with an amino group at the 5-position and a carboxamide group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-methyl-1H-pyrazole-1-carboxamide typically involves the condensation of hydrazines with 1,3-dicarbonyl compounds, α, β-acetylenic aldehydes, β-ketonitriles, and ynones . One common method involves the reaction of 1,3-diphenyl-5-amino-pyrazole with isatines in the presence of p-toluenesulfonic acid (p-TSA) as a catalyst . The reaction is carried out in water, yielding good results.
Industrial Production Methods
Industrial production methods for this compound often involve multi-component reactions and cyclocondensation protocols. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
5-amino-N-methyl-1H-pyrazole-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as p-toluenesulfonic acid (p-TSA) for condensation reactions.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-amino-N-methyl-1H-pyrazole-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of diverse heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of dyes, polymers, and other functional materials.
Mechanism of Action
The mechanism of action of 5-amino-N-methyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may interact with kinases or other signaling proteins, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-amino-N-methyl-1H-pyrazole-1-carboxamide include:
- 5-amino-1-methyl-1H-pyrazole-4-carboxamide
- 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester
- 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique reactivity and potential for diverse applications. Its ability to form various heterocyclic scaffolds makes it a valuable tool in synthetic chemistry and drug development .
Properties
Molecular Formula |
C5H8N4O |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
5-amino-N-methylpyrazole-1-carboxamide |
InChI |
InChI=1S/C5H8N4O/c1-7-5(10)9-4(6)2-3-8-9/h2-3H,6H2,1H3,(H,7,10) |
InChI Key |
GRXIRDWNCPGGRU-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N1C(=CC=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Ethylbenzo[d]oxazol-2-amine](/img/structure/B12870315.png)
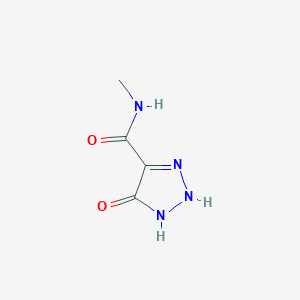
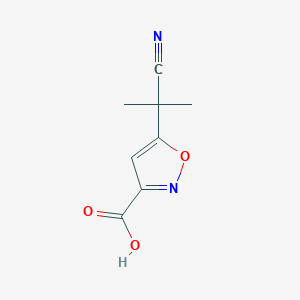
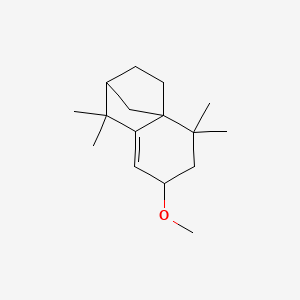
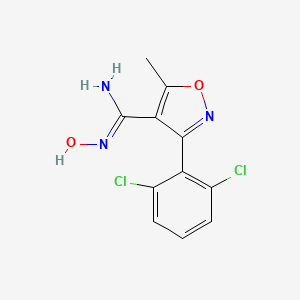
![1-[(3-Fluorophenyl)methyl]-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12870350.png)
![(3AR,6aS)-5-propylhexahydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B12870351.png)
